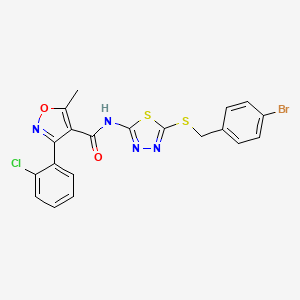

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrClN4O2S2/c1-11-16(17(26-28-11)14-4-2-3-5-15(14)22)18(27)23-19-24-25-20(30-19)29-10-12-6-8-13(21)9-7-12/h2-9H,10H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUOHXIPZXDINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure contributes to various biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is , with a molecular weight of 420.35 g/mol. The presence of multiple functional groups, including a thiadiazole ring and isoxazole moiety, enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds within the thiadiazole class exhibit notable antimicrobial and antifungal activities. Specifically, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl) derivatives have shown efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate antimicrobial activity | |

| Candida albicans | Significant antifungal properties |

The mechanism of action for these antimicrobial activities may involve disrupting cellular processes in target organisms, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole compounds. For instance, derivatives similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl) have been tested against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis | |

| HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |

The cytotoxic effects are attributed to the ability to induce apoptotic cell death , as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells.

Study on Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications in the chemical structure significantly influenced their anticancer activity. For example, a derivative with a piperazine moiety exhibited enhanced cytotoxicity against MCF-7 cells with an IC50 value of 2.32 µg/mL. This compound induced cell cycle arrest and increased the Bax/Bcl-2 ratio, suggesting a robust apoptotic mechanism .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibition of kinesin spindle protein (KSP) has been linked to reduced viability in cancer cells .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiadiazole Ring : The reaction of 4-bromobenzyl chloride with thiourea yields 4-bromobenzylthiourea, which is cyclized with hydrazine to form the thiadiazole ring.

- Acylation : The thiadiazole derivative is then acylated using 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride under basic conditions to yield the target compound.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new chemical reactions and create derivatives with enhanced properties.

Biology

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide exhibits notable antimicrobial and antifungal activities , positioning it as a candidate for developing new antimicrobial agents. Its mechanism of action involves disrupting essential biomolecule synthesis in pathogens .

Medicine

Research indicates that this compound has potential anticancer properties . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | Activity | IC50 (µM) |

|---|---|---|

| A549 (Lung carcinoma) | Strong antiproliferative activity | 1.16 |

| T47D (Breast carcinoma) | Moderate antiproliferative activity | 2.50 |

| HT-29 (Colon carcinoma) | Significant cytotoxic effects | 1.80 |

These findings suggest that it may inhibit cancer cell proliferation by interfering with tubulin polymerization and inducing apoptosis through various signaling pathways .

Industry

The compound's unique properties make it suitable for developing new materials with specific characteristics such as conductivity or fluorescence. This versatility opens avenues for applications in electronics and materials science .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–CH2–) linkage undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H2O2 (30%), RT, 6h | Sulfoxide derivative | Partial oxidation observed at room temperature |

| mCPBA, DCM, 0°C → RT | Sulfone derivative | Complete oxidation achieved with meta-chloroperbenzoic acid |

This reactivity is critical for modifying the compound’s hydrophilicity and electronic properties, which influence its pharmacokinetic profile.

Nucleophilic Aromatic Substitution (NAS)

The 4-bromobenzyl group participates in NAS due to the electron-withdrawing effect of bromine:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 4-(piperidin-1-yl)benzyl derivative | 68% |

| Sodium methoxide | MeOH, reflux, 8h | 4-methoxybenzyl derivative | 72% |

The bromine atom’s position enhances para-directing effects, favoring substitution at the aromatic ring’s para site .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the thiadiazole and chlorophenyl groups .

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions:

| Reaction Type | Reagent | Outcome |

|---|---|---|

| Electrophilic substitution | HNO3/H2SO4 | Nitration at C5 position (minor product) |

| [3+2] Cycloaddition | Phenylacetylene, CuI | Triazole-thiadiazole hybrid (56% yield) |

The sulfur and nitrogen atoms in the thiadiazole ring enhance its electron-deficient character, promoting reactivity with electrophiles .

Isoxazole Ring Stability

The 5-methylisoxazole moiety demonstrates exceptional stability under most reaction conditions due to:

-

Electronic effects : Electron-donating methyl group reduces ring strain.

-

Steric protection : 2-chlorophenyl substituent shields the isoxazole from nucleophilic attack .

Decarboxylation occurs only under extreme conditions (e.g., >200°C), yielding 3-(2-chlorophenyl)-5-methylisoxazole .

Comparative Reactivity of Analogues

Substituent effects on reaction pathways are illustrated below:

Q & A

Q. How can researchers optimize the synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended. First, synthesize intermediate thiadiazole derivatives via refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate in dry acetone for 3 hours, followed by recrystallization in ethanol to isolate products . For regioselective thiadiazole core formation, POCl₃-mediated cyclization under controlled pH (8–9) and temperature (90°C) ensures minimal byproduct formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve structural analogs.

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons, focusing on distinguishing thiadiazole (δ 160–170 ppm in ¹³C) and isoxazole (δ 95–110 ppm) moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error. For ambiguous NOE correlations, 2D NMR (HSQC, HMBC) resolves spatial proximity of the 4-bromobenzyl and 2-chlorophenyl groups .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP/6-31G*) provides accurate thermochemical and electronic profiles . Solvent effects (e.g., DMSO) should be modeled using the polarizable continuum model (PCM). For HOMO-LUMO gap analysis, time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima, validated against experimental spectra .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound?

- Methodological Answer : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 24–72 h exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Molecular docking (AutoDock Vina) against validated targets like EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) can prioritize mechanisms. Validate binding via surface plasmon resonance (SPR) to quantify dissociation constants (KD) .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Perform conformational searches (Monte Carlo or molecular dynamics) to identify dominant conformers in solution . Compare computed shifts (GIAO method) for each conformer and Boltzmann-weight the results. For IR vibrational mismatches, ensure anharmonic corrections are applied in DFT calculations .

Q. What strategies ensure regioselective functionalization of the thiadiazole core during derivatization?

- Methodological Answer : Employ steric and electronic directing groups. For example, the 5-((4-bromobenzyl)thio) group directs electrophilic substitution to the C-2 position of the thiadiazole. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction at specific sites. Monitor reaction progress via LC-MS to detect intermediates and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. What in silico tools are recommended for predicting the ADME properties of this compound?

- Methodological Answer : Use SwissADME or QikProp to estimate logP (2.5–3.5), blood-brain barrier permeability (predicted low), and CYP450 inhibition. Molecular dynamics (MD) simulations (GROMACS) with lipid bilayers assess membrane permeability. For bioavailability, evaluate solubility via the Hansen solubility parameters and identify potential salt forms (e.g., hydrochloride) using COSMO-RS .

Q. How can researchers elucidate the mechanism of thiadiazole-isoxazole synergy in biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modular substitutions (e.g., replacing 2-chlorophenyl with 4-fluorophenyl). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to target proteins. Synergistic effects can be probed via combination index (CI) assays with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.